4-Hydroxy-3-nitrosobenzoic acid
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Overview
Description
4-Hydroxy-3-nitrosobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) at the fourth position and a nitroso group (-NO2) at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrosobenzoic acid can be synthesized through the nitration of 4-hydroxybenzoic acid. The nitration process involves the use of nitric acid as the nitrating agent. The reaction is typically carried out at elevated temperatures, around 20 to 40°C, using 25-35% nitric acid . The finely divided 4-hydroxybenzoic acid is nitrated to yield this compound in high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled nitration of 4-hydroxybenzoic acid with nitric acid, ensuring high yield and minimal by-products. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitrosobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl and nitroso groups can participate in substitution reactions, leading to the formation of various substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoic acids depending on the substituents used.
Scientific Research Applications
4-Hydroxy-3-nitrosobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitrosobenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and nitroso groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in redox reactions, influencing its biological and chemical activities. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- 3-Hydroxy-4-nitrobenzoic acid
- 4-Hydroxy-2-nitrobenzoic acid
- 3-Hydroxy-5-nitrobenzoic acid
Comparison: 4-Hydroxy-3-nitrosobenzoic acid is unique due to the specific positioning of the hydroxyl and nitroso groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its uniqueness in various research and industrial contexts .
Properties
CAS No. |
32749-97-6 |
---|---|
Molecular Formula |
C7H5NO4 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
4-hydroxy-3-nitrosobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-6-2-1-4(7(10)11)3-5(6)8-12/h1-3,9H,(H,10,11) |
InChI Key |
TVMXONLENPZEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N=O)O |
Origin of Product |
United States |
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